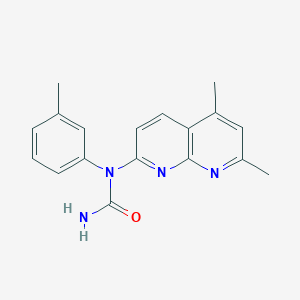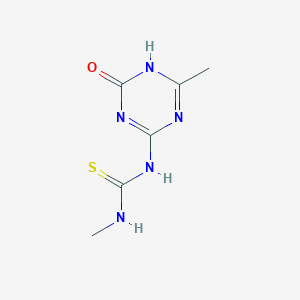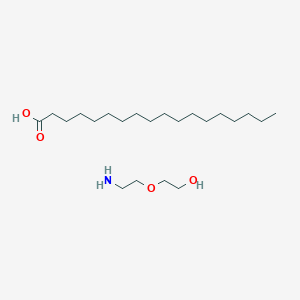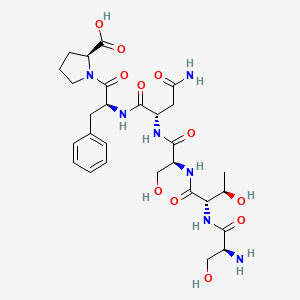
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline is a peptide compound composed of six amino acids: serine, threonine, asparagine, phenylalanine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers like water, and triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehyde, while reduction of peptide bonds can lead to smaller peptide fragments.
Aplicaciones Científicas De Investigación
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline has diverse applications in scientific research:
Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.
Biology: It is used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Peptides like this one are explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: It is utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **L-Seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threoninamide trifluoroacetate
- **L-Arginine, L-threonyl-L-α-glutamyl-L-seryl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threoninamide trifluoroacetate
Uniqueness
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with a variety of molecular targets, making it valuable in diverse research applications.
Propiedades
Número CAS |
189807-27-0 |
|---|---|
Fórmula molecular |
C28H41N7O11 |
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H41N7O11/c1-14(38)22(34-23(40)16(29)12-36)26(43)33-19(13-37)25(42)31-17(11-21(30)39)24(41)32-18(10-15-6-3-2-4-7-15)27(44)35-9-5-8-20(35)28(45)46/h2-4,6-7,14,16-20,22,36-38H,5,8-13,29H2,1H3,(H2,30,39)(H,31,42)(H,32,41)(H,33,43)(H,34,40)(H,45,46)/t14-,16+,17+,18+,19+,20+,22+/m1/s1 |
Clave InChI |
CTZNRXXZCWLDSV-VGUQMQQZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


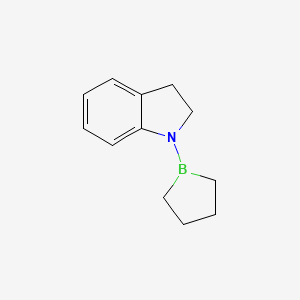

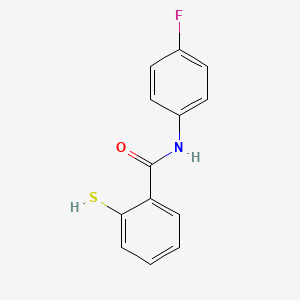
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
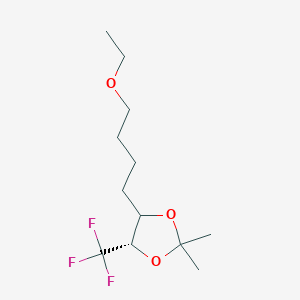
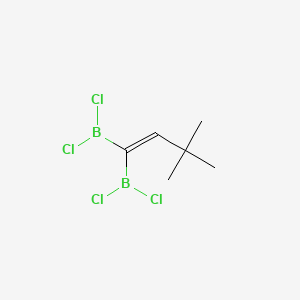
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

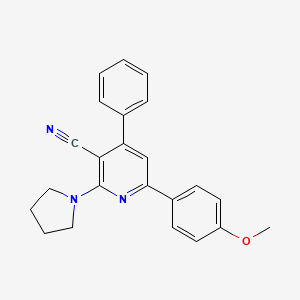
![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)

